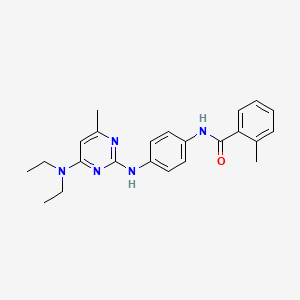

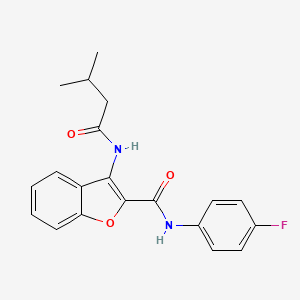

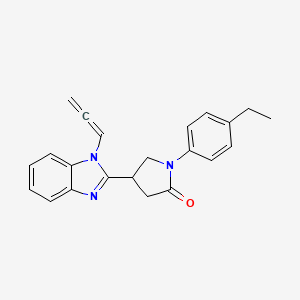

N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis of Hybrid Molecules

Researchers have developed methods for synthesizing hybrid molecules containing various chemical moieties, such as 1,3-oxazol(idin)e and thiophene, through microwave-assisted synthesis. These compounds, including structures akin to the specified chemical, have been explored for their biological activities, revealing antimicrobial, antiurease, and antilipase activities. Such findings highlight the potential for creating novel therapeutic agents through the innovative combination of chemical structures (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Electrophilic Aminations with Oxaziridines

The versatility of electrophilic amination, particularly with oxaziridines, offers a pathway to synthesizing a wide range of nitrogen-containing compounds. This method facilitates the creation of azines, hydrazines, and aminodicarboxylic derivatives, among others. The process exemplifies the chemical flexibility required to produce compounds with complex functionalities, potentially including derivatives of the specified chemical compound (Andreae & Schmitz, 1991).

Heterocyclic Synthesis with Thiophene-2-Carboxamide

The synthesis of heterocyclic compounds using thiophene-2-carboxamide as a precursor underlines the strategic utility of thiophene derivatives in creating biologically active compounds. This approach has led to the development of new antibiotics and antibacterial drugs, showcasing the potential for using similar synthetic pathways to explore the applications of "N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide" in drug development (Ahmed, 2007).

Synthesis of New Amides of the N-Methylpiperazine Series

The synthesis of new carboxylic acid amides containing N-methylpiperazine fragments points to the importance of piperazine derivatives in medicinal chemistry. Such compounds have been explored for their potential as antileukemic agents, indicating the relevance of incorporating piperazine units into therapeutic molecules, which could extend to the study of "N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide" (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).

Direcciones Futuras

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are commonly found in many commercially available drugs and are often investigated in the advancement of novel compounds which show favorable biological activities . Therefore, the future directions of “N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide” could be in the field of drug discovery and medicinal chemistry.

Propiedades

IUPAC Name |

N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c24-17(14-6-11-27-13-14)21-19-20-16(12-26-19)18(25)23-9-7-22(8-10-23)15-4-2-1-3-5-15/h6,11-13,15H,1-5,7-10H2,(H,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUWPEKGZCKQLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

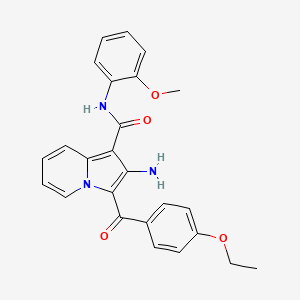

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2356281.png)

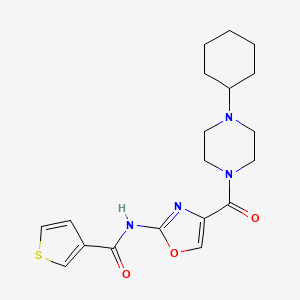

![N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide](/img/structure/B2356296.png)

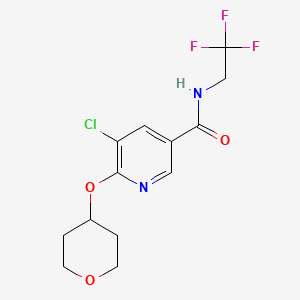

![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2356297.png)

![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)isoquinolin-1-one](/img/structure/B2356299.png)